REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][C:7]1[O:8][CH:9]=[CH:10][CH:11]=1.[O:12]1[CH2:17][CH2:16][CH:15]([CH:18]=[O:19])[CH2:14][CH2:13]1.[Cl-].[NH4+]>CCCCCC.O1CCCC1>[CH3:6][C:7]1[O:8][C:9]([CH:18]([CH:15]2[CH2:16][CH2:17][O:12][CH2:13][CH2:14]2)[OH:19])=[CH:10][CH:11]=1 |f:3.4|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium was cooled to −70° C.
|
Type
|
STIRRING
|
Details
|
The reaction medium was stirred at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)C(O)C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 112.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |